4-(Dimethylamino)butanal 4-(Dimethylamino)butanal
Brand Name: Vulcanchem
CAS No.: 104459-70-3
VCID: VC20776406
InChI: InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h6H,3-5H2,1-2H3
SMILES: CN(C)CCCC=O
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

4-(Dimethylamino)butanal

CAS No.: 104459-70-3

Cat. No.: VC20776406

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)butanal - 104459-70-3

Specification

CAS No. 104459-70-3
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name 4-(dimethylamino)butanal
Standard InChI InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h6H,3-5H2,1-2H3
Standard InChI Key MWVVYUVMPBNOKP-UHFFFAOYSA-N
SMILES CN(C)CCCC=O
Canonical SMILES CN(C)CCCC=O

Introduction

Overview of 4-(Dimethylamino)butanal

4-(Dimethylamino)butanal is an organic compound with the molecular formula C6H13NOC_6H_{13}NO
. It is characterized by a dimethylamino group attached to a butanal backbone, making it an important compound in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Synthesis Methods

The synthesis of 4-(Dimethylamino)butanal can be achieved through several methods, including:

  • Oxidation: Converting 4-chloro-1-butanol to 4-chlorobutanal using an oxidizing agent like sodium hypochlorite.

  • Acetalation: Subjecting the resulting 4-chlorobutanal to acetalation with methanol or ethanol.

  • Ammonolysis: Reacting the acetal with dimethylamine to yield 4-(Dimethylamino)butanal.

In industrial settings, continuous flow reactors are often used to enhance yield and purity while minimizing hazardous reagents.

Mechanism of Action

The mechanism of action for 4-(Dimethylamino)butanal involves its reactivity with various nucleophiles and electrophiles. The presence of the dimethylamino group enhances its nucleophilicity, allowing it to participate in nucleophilic addition and substitution reactions. This versatility makes it a valuable intermediate in organic synthesis.

Biological Activity

Research indicates that 4-(Dimethylamino)butanal and its derivatives exhibit significant biological activities, particularly in neuropharmacology. They may interact with neurotransmitter systems, influencing central nervous system activity. Although specific biological mechanisms remain underexplored, it is hypothesized that this compound could function as an intermediate in various biochemical pathways.

Comparative Analysis

The following table summarizes key characteristics of compounds structurally related to 4-(Dimethylamino)butanal:

Compound NameStructure TypeKey Characteristics
4-DimethylaminobutyraldehydeAldehydeSimilar backbone; used in similar synthesis pathways.
N,N-Dimethyl-2-butanamineAmineExhibits different biological activity; more basic.
DimethylaminopropylamineAmineShorter chain; used in different pharmaceutical contexts.
4-(N,N-Dimethylaminobutyraldehyde Dimethyl AcetalAcetalHigher stability; used as a protective group in synthesis.

This comparative analysis highlights the unique structural arrangement of this compound, influencing its reactivity and biological interactions.

Neuropharmacological Applications

Studies have shown that derivatives of this compound may exhibit psychoactive effects similar to hallucinogenic substances, suggesting potential therapeutic uses in treating psychiatric disorders.

Electrochemiluminescence Techniques

Research has utilized derivatives for determining biological substances like bovine serum albumin (BSA) using electrochemiluminescence (ECL), demonstrating high sensitivity and biocompatibility.

Synthesis Pathways

Various synthetic methods reflect the accessibility of this compound for further chemical modifications, often employing established catalytic techniques that enhance yield and purity.

Safety and Handling Considerations

Due to its moisture sensitivity and potential hazards similar to other aldehydes, proper handling protocols should be observed when working with this compound. It is recommended to store it under inert gas conditions to maintain stability.

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